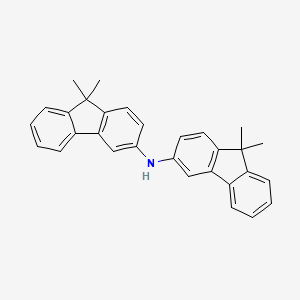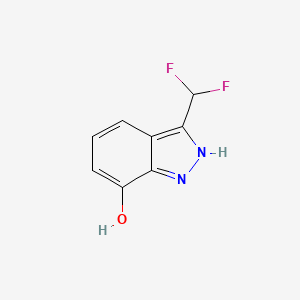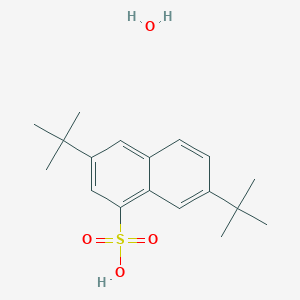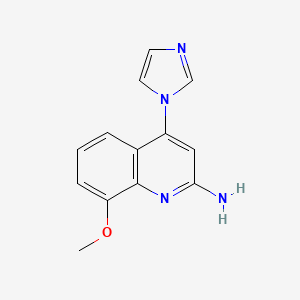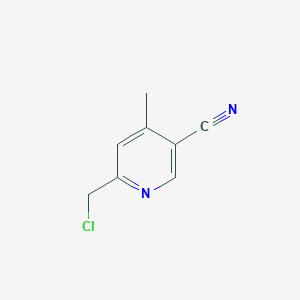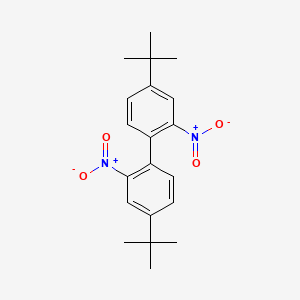
4,4'-Di-tert-butyl-2,2'-dinitro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two nitro groups and two tert-butyl groups attached to the biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl typically involves the nitration of 4,4’-Di-tert-butylbiphenyl. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products
Reduction: 4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro groups can participate in redox reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer and covalent bonding with target molecules.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the nitro groups, making it less reactive in redox reactions.
4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical properties and reactivity.
Uniqueness
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is unique due to the presence of both nitro and tert-butyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective reduction and substitution reactions makes it valuable in synthetic chemistry and various research applications.
属性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-tert-butyl-1-(4-tert-butyl-2-nitrophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C20H24N2O4/c1-19(2,3)13-7-9-15(17(11-13)21(23)24)16-10-8-14(20(4,5)6)12-18(16)22(25)26/h7-12H,1-6H3 |
InChI 键 |
MKMFLTVFVAEHFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


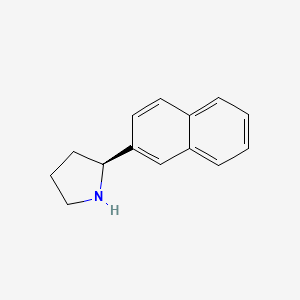
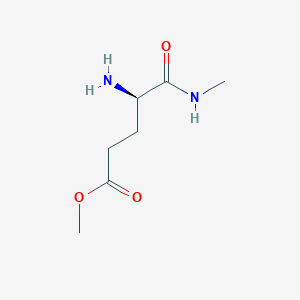
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
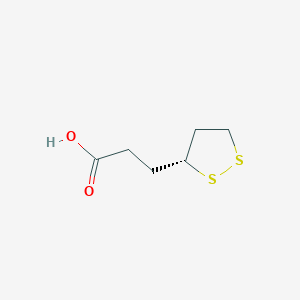
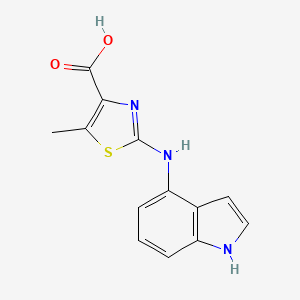

![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
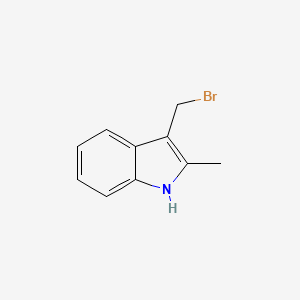
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
